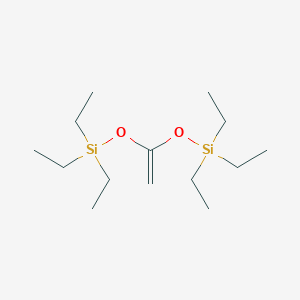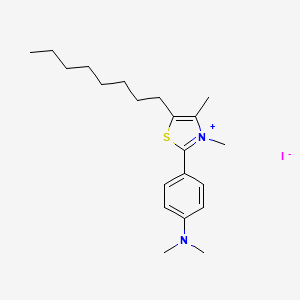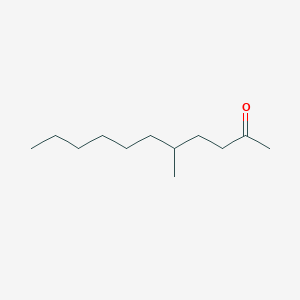
2-Undecanone, 5-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Undecanone, 5-methyl- is an organic compound belonging to the class of ketonesThis compound is characterized by its molecular formula C12H24O and a molecular weight of 184.3184 g/mol . It is a colorless liquid with a distinct odor and is used in various applications, including as an insect repellent and in the perfumery industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Undecanone, 5-methyl- can be synthesized through several methods. One common method involves the reaction of 2-undecanone with methylating agents under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete methylation .
Industrial Production Methods: In industrial settings, 2-Undecanone, 5-methyl- is produced through large-scale chemical synthesis. The process involves the use of high-purity reagents and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Undecanone, 5-methyl- undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Corresponding carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various substituted ketones depending on the nucleophile used.
Scientific Research Applications
2-Undecanone, 5-methyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Undecanone, 5-methyl- involves its interaction with specific molecular targets. In the case of its use as an insect repellent, the compound acts on the olfactory receptors of insects, disrupting their ability to detect host odors . This leads to a repellent effect, preventing insects from approaching treated surfaces .
Comparison with Similar Compounds
2-Undecanone, 5-methyl- can be compared with other similar compounds, such as:
2-Undecanone: Similar in structure but lacks the methyl group at the 5th position.
Methyl nonyl ketone: Another name for 2-Undecanone, highlighting its structural similarity.
Nonyl methyl ketone: Another structural isomer with similar properties.
Uniqueness: The presence of the methyl group at the 5th position in 2-Undecanone, 5-methyl- imparts unique chemical and physical properties, making it distinct from its structural analogs .
Properties
CAS No. |
18216-72-3 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
5-methylundecan-2-one |
InChI |
InChI=1S/C12H24O/c1-4-5-6-7-8-11(2)9-10-12(3)13/h11H,4-10H2,1-3H3 |
InChI Key |
NHEVGBMTEBVKLY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(C)CCC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


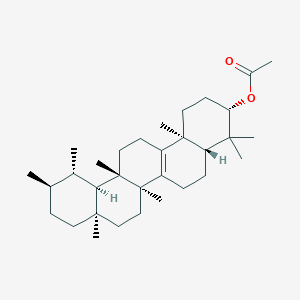
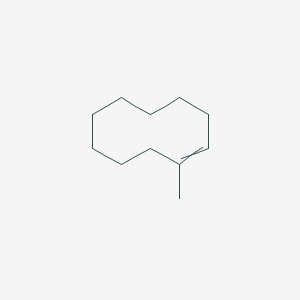
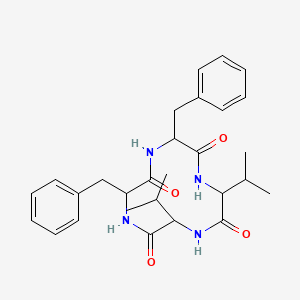
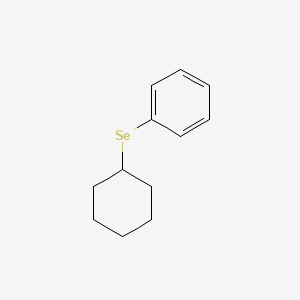
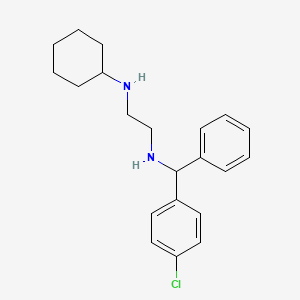
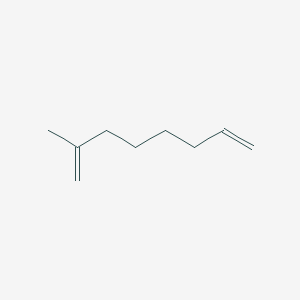
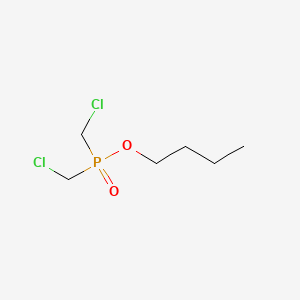
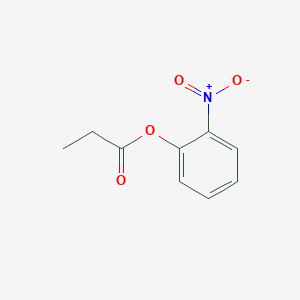

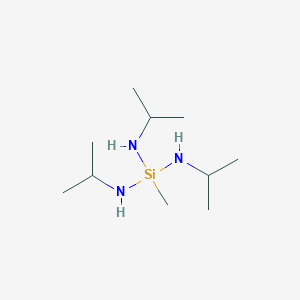
![Propanoic acid, 3-[[4-(methylthio)phenyl]thio]-](/img/structure/B14709931.png)

